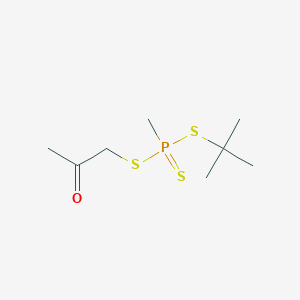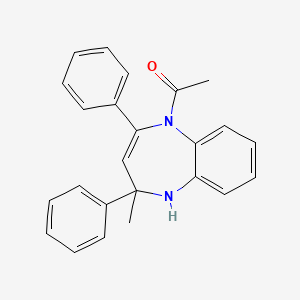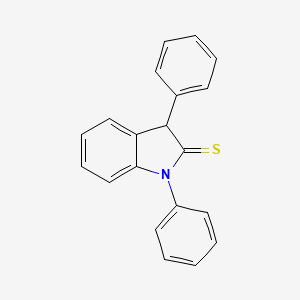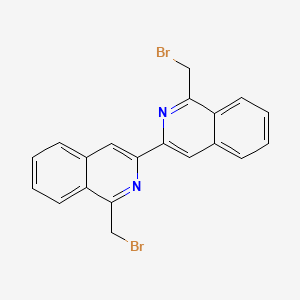
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of cyclohexadienes It is characterized by the presence of a chlorine atom, a decyl chain, and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of a suitable precursor, such as 5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent flow rates, resulting in high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the formation of reactive intermediates, which can modify the activity of target proteins and pathways. Specific pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione: A related compound with methoxy groups instead of chlorine.
2-Chloro-5,5-dimethylcyclohex-2-enone: Another chlorinated cyclohexadiene derivative.
2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione: A hydroxylated analogue.
Uniqueness
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of a long decyl chain and a chlorine atom, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the study of structure-activity relationships.
Propiedades
Número CAS |
120532-56-1 |
|---|---|
Fórmula molecular |
C17H25ClO2 |
Peso molecular |
296.8 g/mol |
Nombre IUPAC |
2-chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H25ClO2/c1-3-4-5-6-7-8-9-10-11-14-12-15(19)16(18)13(2)17(14)20/h12H,3-11H2,1-2H3 |
Clave InChI |
FUUIWGIQTOQNOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



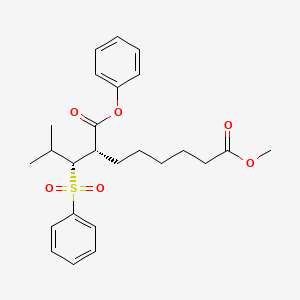
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
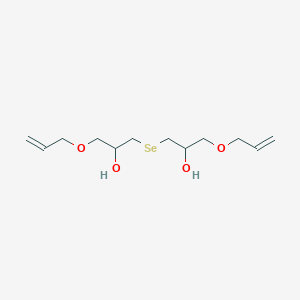
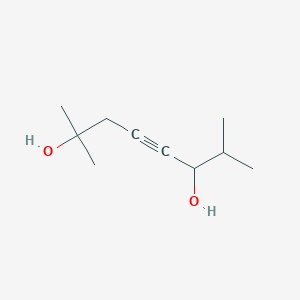
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

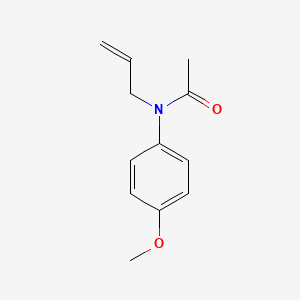
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)
